molecular formula C31H38ClN7O7 B6355018 Z-Gly-Pro-Arg-AMC (hydrochloride) CAS No. 201928-42-9

Z-Gly-Pro-Arg-AMC (hydrochloride)

Cat. No.: B6355018
CAS No.: 201928-42-9
M. Wt: 656.1 g/mol
InChI Key: WIIZWHSOXXZHRC-UKOKCHKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Gly-Pro-Arg-AMC (hydrochloride): is a synthetic peptide substrate that is widely used in biochemical research. It is a fluorogenic substrate for enzymes such as trypsin and cathepsin K. The compound is composed of a peptide sequence (Z-Gly-Pro-Arg) linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), and is often used to measure the activity of proteases by detecting the release of the fluorescent AMC upon enzymatic cleavage .

Mechanism of Action

Target of Action

Z-Gly-Pro-Arg-AMC HCl is a fluorogenic substrate primarily for trypsin and cathepsin K . These enzymes play crucial roles in various biological processes. Trypsin is a serine protease that is involved in digestion, and cathepsin K is a lysosomal cysteine protease that is involved in bone remodeling and resorption .

Mode of Action

The compound interacts with its targets (trypsin and cathepsin K) by serving as a substrate. When cleaved by these enzymes, it releases a fluorescent product . This fluorescence can be measured and is directly proportional to the enzymatic activity, thereby allowing the determination of trypsin and cathepsin K activity .

Biochemical Pathways

The primary biochemical pathway affected by Z-Gly-Pro-Arg-AMC HCl is the proteolytic pathway. By acting as a substrate for trypsin and cathepsin K, it participates in protein digestion and bone remodeling processes respectively .

Result of Action

The cleavage of Z-Gly-Pro-Arg-AMC HCl by trypsin and cathepsin K results in the release of a fluorescent product. This fluorescence is a direct measure of the activity of these enzymes . Therefore, the primary molecular effect of this compound’s action is the generation of a fluorescent signal that correlates with enzymatic activity.

Safety and Hazards

When handling Z-Gly-Pro-Arg-AMC HCl, one should avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The use of Z-Gly-Pro-Arg-AMC HCl in research is ongoing. It has been used in the study of osteoarthritis, where it was found that PAR1 activating enzymes are elevated in osteoarthritis synovial fluids . This suggests that targeting this receptor may be beneficial in the treatment of osteoarthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Pro-Arg-AMC (hydrochloride) involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes the following steps:

    Attachment of the first amino acid: to a solid resin support.

    Sequential addition of protected amino acids: (Glycine, Proline, and Arginine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage of the peptide: from the resin and removal of protecting groups.

    Coupling of the peptide: to 7-amino-4-methylcoumarin (AMC) using a suitable coupling reagent.

    Purification: of the final product by high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Z-Gly-Pro-Arg-AMC (hydrochloride) follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS, along with advanced purification techniques, ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Z-Gly-Pro-Arg-AMC (hydrochloride) undergoes hydrolysis when acted upon by proteases such as trypsin and cathepsin K. .

    Fluorescence Emission: Upon cleavage, the released AMC exhibits fluorescence, which can be measured to determine enzyme activity.

Common Reagents and Conditions:

    Enzymes: Trypsin, cathepsin K.

    Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.

    Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).

Major Products:

Comparison with Similar Compounds

Uniqueness: Z-Gly-Pro-Arg-AMC (hydrochloride) is unique due to its specific peptide sequence, which makes it a suitable substrate for trypsin and cathepsin K. Its high sensitivity and specificity for these enzymes make it a valuable tool in biochemical research .

Properties

IUPAC Name

benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZWHSOXXZHRC-UKOKCHKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38ClN7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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